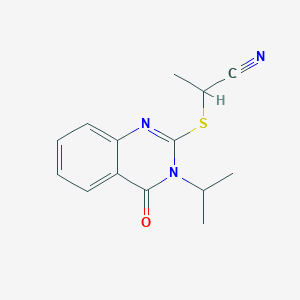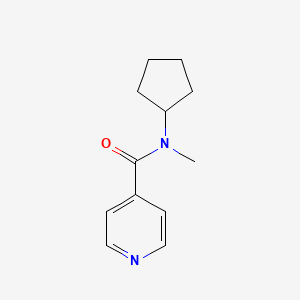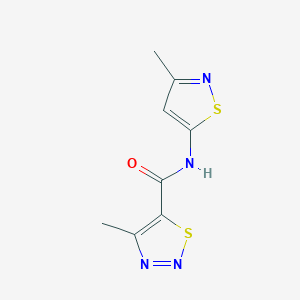
4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiadiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MTTC and has been extensively studied for its mechanism of action and biochemical and physiological effects.
作用机制
The mechanism of action of MTTC is not fully understood. However, it has been proposed that MTTC exerts its antitumor activity by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. MTTC has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
MTTC has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that MTTC inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MTTC has also been shown to inhibit the activity of COX-2 and reduce the production of inflammatory mediators. In vivo studies have shown that MTTC exhibits analgesic and anti-inflammatory properties.
实验室实验的优点和局限性
MTTC has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yields. It exhibits potent antitumor activity against various cancer cell lines and has been shown to have anti-inflammatory and analgesic properties. However, there are also some limitations associated with MTTC. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to elucidate the mechanism of action of MTTC and its potential side effects.
未来方向
There are several future directions for the research on MTTC. One potential direction is to further investigate the mechanism of action of MTTC and its potential side effects. Another direction is to explore the potential applications of MTTC in other fields, such as material science and agriculture. Additionally, the synthesis of novel derivatives of MTTC with improved properties can be explored. Overall, the research on MTTC has significant potential for the development of new drugs and materials with interesting properties.
合成方法
The synthesis of MTTC involves the reaction of 3-methyl-1,2-thiazole-5-carboxylic acid with thionyl chloride to form 3-methyl-1,2-thiazol-5-yl chloride. This intermediate is then reacted with 4-methyl-1,2,4-thiadiazole-5-carboxamide in the presence of a base to yield MTTC. The synthesis of MTTC is a straightforward process, and the compound can be obtained in good yields.
科学研究应用
MTTC has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, MTTC has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been shown to have anti-inflammatory and analgesic properties. In material science, MTTC has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In agriculture, MTTC has been used as a plant growth regulator to enhance crop yield and quality.
属性
IUPAC Name |
4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS2/c1-4-3-6(14-11-4)9-8(13)7-5(2)10-12-15-7/h3H,1-2H3,(H,9,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDPMBUCOJENFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=C(N=NS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
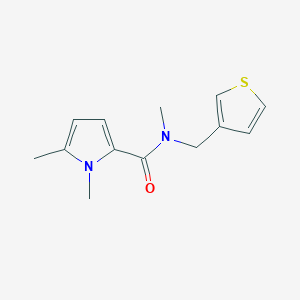
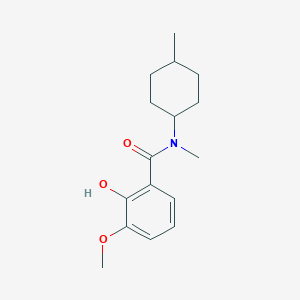
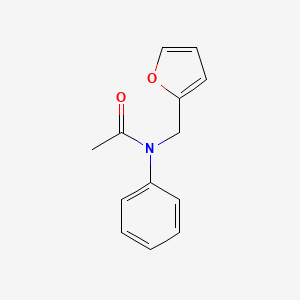
![3,3-Dimethyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7504486.png)

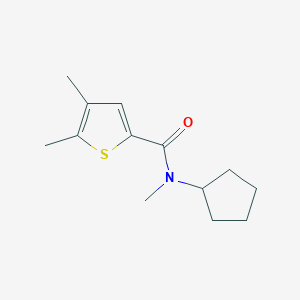
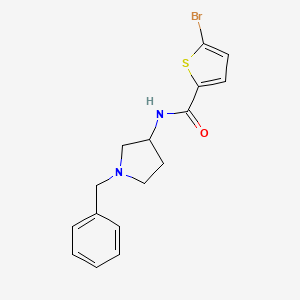
![Cyclopentyl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7504523.png)

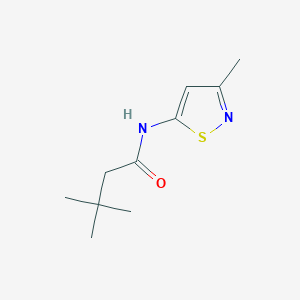
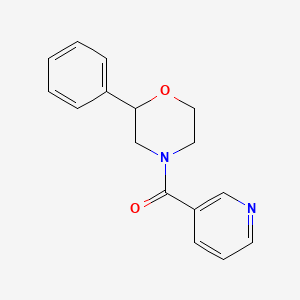
![N-[(1-benzylpiperidin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7504535.png)
